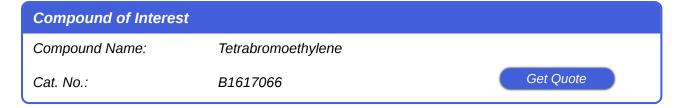


Application Notes: Experimental Protocols for Tetrabromoethylene

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving **Tetrabromoethylene** (C₂Br₄). This document includes essential safety protocols, detailed experimental procedures for synthesis, and a summary of its chemical properties.

Introduction to Tetrabromoethylene

Tetrabromoethylene, with the chemical formula C₂Br₄, is an organobromine compound featuring a carbon-carbon double bond with each carbon atom bonded to two bromine atoms (Br₂C=CBr₂).[1] Under standard conditions, it exists as colorless crystals.[1] It has applications in organic synthesis and has been noted for its potential use as a fungicide and in mineral separation.[1][2] Its unique electronic properties also make it a compound of interest for research in materials science.[3]

Safety and Handling

Tetrabromoethylene is an irritant and requires careful handling in a controlled laboratory environment.[1] While a specific Safety Data Sheet (SDS) for **tetrabromoethylene** is not detailed in the provided search results, the hazards associated with the closely related compound 1,1,2,2-tetrabromoethane are severe, including being harmful if swallowed, causing serious skin and eye irritation, and being fatal if inhaled.[4] It is also considered harmful to aquatic life with long-lasting effects.[5]



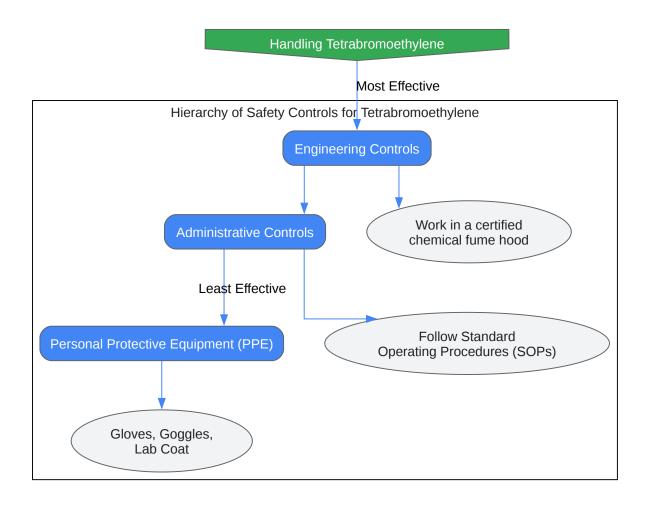
2.1. Personal Protective Equipment (PPE) and Engineering Controls

- Ventilation: All work must be conducted in a certified chemical fume hood. Ensure adequate ventilation to avoid the generation and inhalation of vapors.[4][6]
- Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]
- Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and inspect them before use.[4]
- Body Protection: A lab coat is mandatory. For larger quantities, a chemical-resistant apron is recommended.[4]
- Respiratory Protection: If a fume hood is insufficient, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is required.[7]

2.2. Safe Handling and Storage

- Storage: Store in a tightly closed container in a cool, well-ventilated area.[7] The product should be kept locked up or in an area accessible only to qualified personnel.
- Handling: Avoid all contact with skin, eyes, and clothing.[4] Do not breathe vapors or mists.
 [6] Wash hands thoroughly after handling.
- Spills: In case of a spill, evacuate the area. Collect and bind the spill with an inert liquidabsorbent material and dispose of it as hazardous waste.[4] Do not let the product enter drains.[4]





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Caption: Hierarchy of safety controls for handling Tetrabromoethylene.

Physicochemical Properties

A summary of key physical and chemical data for **Tetrabromoethylene** is presented below.



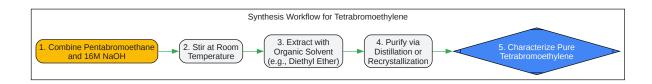
Property	Value	Reference
IUPAC Name	1,1,2,2-Tetrabromoethene	[8]
CAS Number	79-28-7	[1]
Molecular Formula	C2Br4	[1][8]
Molar Mass	343.64 g/mol	[1][8]
Appearance	Colorless crystals	[1]
Melting Point	50 °C (122 °F)	[1]
Boiling Point	226 °C (439 °F)	[1]

Experimental Protocols

The following sections provide detailed protocols for the synthesis and reaction of **Tetrabromoethylene**.

4.1. Protocol 1: Synthesis of **Tetrabromoethylene** via Dehydrobromination

This protocol describes the synthesis of **Tetrabromoethylene** from pentabromoethane through an elimination reaction facilitated by a strong base.[8]



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Caption: Experimental workflow for the synthesis of **Tetrabromoethylene**.



- Principle: This method involves the dehydrobromination of pentabromoethane, where a
 hydrogen atom and a bromine atom are removed from adjacent carbons to form a double
 bond.[8] The reaction is: C₂HBr₅ + NaOH → C₂Br₄ + NaBr + H₂O.[8]
- Apparatus: Three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel.
- Reagents:
 - Pentabromoethane (C₂HBr₅)
 - Sodium Hydroxide (NaOH), 16 M aqueous solution[8]
 - Diethyl ether (or other suitable organic solvent)
 - Saturated Sodium Chloride solution (Brine)
 - Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

• Procedure:

- Set up a three-necked flask equipped with a magnetic stirrer and a dropping funnel in a chemical fume hood.
- Charge the flask with pentabromoethane.
- Slowly add the 16 M aqueous solution of sodium hydroxide to the flask at room temperature while stirring.[8]
- Continue stirring the reaction mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Extract the product into an organic solvent like diethyl ether. Perform the extraction three times.

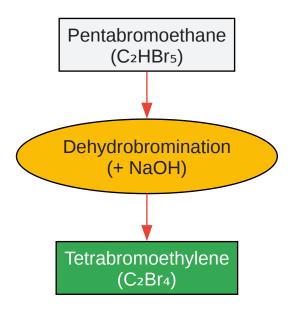


- Combine the organic layers and wash with water, followed by a brine solution.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Filter off the drying agent and remove the solvent under reduced pressure.
- The crude product can be further purified by distillation or recrystallization.
- Characterization: The final product should be characterized to confirm its identity and purity.
 - GC-MS: To determine purity and confirm the molecular weight.
 - NMR Spectroscopy: ¹³C NMR spectrum to confirm the chemical structure.
 - FTIR Spectroscopy: To identify characteristic functional group vibrations.

4.2. Protocol 2: Reaction with Fuming Nitric Acid

Tetrabromoethylene reacts with fuming nitric acid to yield tribromoacetyl bromide.[1] This is likely an oxidative cleavage of the double bond.

Caution: This reaction involves fuming nitric acid, which is extremely corrosive and a powerful oxidizing agent. All operations must be performed in a chemical fume hood with appropriate PPE.





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Caption: Reaction pathway for the synthesis of **Tetrabromoethylene**.

- Principle: The C=C double bond in tetrabromoethylene is cleaved by the strong oxidizing action of fuming nitric acid.
- Apparatus: Round-bottom flask, stirrer, dropping funnel, ice bath.
- · Reagents:
 - Tetrabromoethylene (C₂Br₄)
 - Fuming Nitric Acid (HNO₃)
 - Anhydrous solvent (e.g., dichloromethane)
- Procedure:
 - Dissolve **Tetrabromoethylene** in an appropriate anhydrous solvent in a round-bottom flask equipped with a stirrer.
 - Cool the flask in an ice bath to 0 °C.
 - Slowly add fuming nitric acid dropwise to the cooled solution with vigorous stirring.
 Maintain the temperature below 10 °C.
 - After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours.
 - Monitor the reaction by TLC or GC-MS.
 - Carefully quench the reaction by pouring it over ice water.
 - Extract the product with an organic solvent.
 - Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
 - Remove the solvent and purify the resulting tribromoacetyl bromide, likely via distillation under reduced pressure.



Data Presentation

The following table summarizes quantitative data for the synthesis of **Tetrabromoethylene**.

Reaction	Precursor	Key Reagent	Solvent System	Reported Yield	Reference
Dehydrobrom ination	Pentabromoe thane	16 M Sodium Hydroxide	Water / Diethyl Ether	81%	[8]

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